molecular formula C13H10BrNO B020663 1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone CAS No. 100397-96-4

1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone

Cat. No.: B020663
CAS No.: 100397-96-4
M. Wt: 276.13 g/mol
InChI Key: NKFPGRBMSCKIBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone is an organic compound characterized by the presence of a bromophenyl group and a pyridinyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone typically involves the reaction of 4-bromobenzaldehyde with 4-pyridylacetonitrile under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and pyridinyl groups facilitate binding to specific sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    1-(4-Bromophenyl)-2-(pyridin-3-yl)ethanone: Similar structure but with the pyridinyl group at the 3-position.

    1-(4-Chlorophenyl)-2-(pyridin-4-yl)ethanone: Chlorine substituent instead of bromine.

    1-(4-Bromophenyl)-2-(pyridin-2-yl)ethanone: Pyridinyl group at the 2-position[][5].

Uniqueness: 1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone is unique due to the specific positioning of the bromophenyl and pyridinyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs[5][5].

Properties

IUPAC Name

1-(4-bromophenyl)-2-pyridin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c14-12-3-1-11(2-4-12)13(16)9-10-5-7-15-8-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFPGRBMSCKIBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC2=CC=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618753
Record name 1-(4-Bromophenyl)-2-(pyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100397-96-4
Record name 1-(4-Bromophenyl)-2-(pyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.